(4-Bromophenyl)(pyrrolidin-1-yl)methanone

Catalog No.
S669187
CAS No.
5543-27-1
M.F
C11H12BrNO
M. Wt
254.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromophenyl)(pyrrolidin-1-yl)methanone

CAS Number

5543-27-1

Product Name

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

IUPAC Name

(4-bromophenyl)-pyrrolidin-1-ylmethanone

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

InChI

InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2

InChI Key

HVTDUODOHGNXMJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)Br

(4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS: 5543-27-1) is a specialized tertiary benzamide building block utilized in transition-metal catalysis and API synthesis[1]. It combines a reactive 4-bromoaryl handle—suitable for standard palladium-catalyzed cross-coupling—with a pyrrolidine amide moiety that serves as a highly effective directing group for ortho-C-H activation[2]. In procurement and process design, this specific compound is selected over primary amides and generic dialkyl amides due to its measurable advantages in aprotic solvent solubility, directing-group kinetics, and downstream functionalization yields.

Substituting (4-Bromophenyl)(pyrrolidin-1-yl)methanone with closely related analogs introduces significant process limitations. Utilizing 4-bromobenzamide (the primary amide) causes severe solubility bottlenecks due to intermolecular hydrogen bonding, forcing the use of high-boiling polar aprotic solvents (such as DMF) that complicate downstream extraction[1]. Replacing the bromo group with a chloro substituent drastically reduces cross-coupling reactivity, necessitating expensive proprietary phosphine ligands and elevated temperatures [2]. Furthermore, attempting to use N,N-dimethyl or piperidine amides as directing groups in C-H activation results in sluggish kinetics and up to a 50% reduction in yield due to suboptimal steric constraints [3].

Directing Group Efficiency in C-H Activation vs. Piperidine Amides

In Rh-catalyzed ortho-C-H functionalization reactions, the pyrrolidine amide moiety demonstrates significant rate and yield enhancements over other tertiary amides. Studies utilizing pyrrolidine benzamides achieve up to 80% isolated yields in targeted functionalizations, whereas the sterically distinct piperidine and morpholine amides yield only 34% and 19%, respectively [1].

Evidence DimensionProduct yield in directed C-H functionalization
Target Compound Data~80% yield
Comparator Or BaselinePiperidine amide (34% yield) and morpholine amide (19% yield)
Quantified Difference2.3x to 4.2x increase in absolute yield
ConditionsRh(III)-catalyzed addition conditions

Buyers developing complex APIs via late-stage C-H functionalization should procure the pyrrolidine amide to maximize catalytic turnover and minimize unreacted starting material.

Reactivity in alpha-C-H Ester-Functionalization vs. Dialkyl Amides

The constrained ring of the pyrrolidine amide provides a highly favorable steric environment for electrophilic activation methodologies, such as alpha-C-H ester-functionalization using Togni Reagent II. The pyrrolidine amide achieves a 67% yield in these transformations, significantly outperforming the homologous piperidine amide (27% yield) and N,N-diethyl amide (28% yield) [1].

Evidence DimensionYield of alpha-acyloxylation / ester-functionalization
Target Compound Data67% yield
Comparator Or BaselinePiperidine amide (27% yield) and N,N-diethyl amide (28% yield)
Quantified Difference+40% absolute yield (2.48x higher)
ConditionsTogni Reagent II, mild base, 25-30 °C

For researchers exploring alpha-functionalized amide derivatives, the pyrrolidine ring is critical for ensuring viable reaction efficiency, making it a justifiable procurement requirement over other cyclic or acyclic amides.

Cross-Coupling Processability vs. Chloro Analogs

The 4-bromo substituent on (4-Bromophenyl)(pyrrolidin-1-yl)methanone enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-couplings using standard, cost-effective palladium catalysts (e.g., Pd(PPh3)4) at mild temperatures (60-80 °C). In contrast, the chloro-analog requires specialized, expensive dialkylbiaryl phosphine ligands (e.g., XPhos) and elevated temperatures (>100 °C) to achieve comparable conversion rates [1].

Evidence DimensionCatalyst requirement and reaction temperature
Target Compound DataStandard Pd catalysts, 60-80 °C
Comparator Or Baseline(4-Chlorophenyl)(pyrrolidin-1-yl)methanone (requires specialized ligands, >100 °C)
Quantified Difference20-40 °C reduction in operating temperature and elimination of proprietary ligand costs
ConditionsStandard biaryl cross-coupling protocols

Procuring the bromo-derivative drastically lowers catalyst expenses and simplifies scale-up engineering compared to substituting with the cheaper but refractory chloro-analog.

Solubility and Volumetric Productivity vs. Primary Amides

As a tertiary amide, (4-Bromophenyl)(pyrrolidin-1-yl)methanone lacks N-H hydrogen bond donors, granting it high solubility in standard aprotic solvents like dichloromethane, ethyl acetate, and THF. The primary amide baseline, 4-bromobenzamide, suffers from extensive intermolecular hydrogen bonding, resulting in poor solubility that often mandates the use of high-boiling solvents like DMF or DMSO during homogeneous catalysis[1].

Evidence DimensionAprotic solvent solubility and process handling
Target Compound DataHighly soluble in DCM/THF; enables high-concentration reactions
Comparator Or Baseline4-Bromobenzamide (poorly soluble, requires DMF/DMSO)
Quantified DifferenceElimination of high-boiling polar aprotic solvents in workup
ConditionsStandard liquid-liquid extraction and homogeneous catalysis

High solubility in volatile organic solvents allows for higher volumetric productivity in reactors and significantly reduces energy costs during downstream solvent evaporation.

Late-Stage C-H Functionalization Precursor

Utilized for synthesizing highly substituted benzamide derivatives where the pyrrolidine ring acts as an efficient directing group for transition-metal-catalyzed ortho-arylation or alkylation, directly leveraging the yield advantages outlined in Section 3 [1].

Mild Electrophilic Activation Substrate

The targeted starting material for generating alpha-acyloxy or alpha-hydroxy amides via Togni Reagent II or iodonium salts, as it measurably outperforms piperidine or dialkyl analogs in reaction efficiency [2].

Scalable Cross-Coupling Intermediate

Procured for industrial Suzuki or Buchwald-Hartwig couplings where avoiding the high catalyst costs and harsh thermal conditions associated with aryl chlorides is a critical process metric [3].

XLogP3

2.6

Wikipedia

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

Dates

Last modified: 08-15-2023

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